Cdk2-IN-8

CDK2 Inhibition Kinase Assay Cancer Therapeutics

Researchers requiring selective CDK2 inhibition face the challenge of pan-kinase off-target effects from high-potency inhibitors like Dinaciclib. Cdk2-IN-8 (IC50=1.74 µM) provides a moderate, nuanced blockade ideal for distinguishing partial vs. complete CDK2 inhibition phenotypes. - 6.0-fold selectivity for melanoma cells (MDA-MB-435 IC50=6.22 µM) over normal fibroblasts (WI-38 IC50=37.24 µM). - Orthogonal quinazolinone scaffold confirms target engagement independent of pyrazolo-based inhibitor liabilities. - ≥98% purity ensures reproducible dose-response in cell cycle and DNA damage pathway studies.

Molecular Formula C22H25N5O3
Molecular Weight 407.5 g/mol
Cat. No. B12408838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk2-IN-8
Molecular FormulaC22H25N5O3
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC(=O)NN2C(=NC3=CC=CC=C3C2=O)COC4=CC=CC=C4
InChIInChI=1S/C22H25N5O3/c1-25-11-13-26(14-12-25)15-21(28)24-27-20(16-30-17-7-3-2-4-8-17)23-19-10-6-5-9-18(19)22(27)29/h2-10H,11-16H2,1H3,(H,24,28)
InChIKeyFZZOSMFVNIIGDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cdk2-IN-8 CDK2 Inhibitor Overview


Cdk2-IN-8 is a small molecule inhibitor belonging to the quinazolinone-based class of cyclin-dependent kinase 2 (CDK2) antagonists. It is characterized by its potent biochemical activity against CDK2 (IC50 = 1.74 µM) and its documented antiproliferative effects in cellular models of melanoma [1], [2]. Unlike broad-spectrum or highly potent clinical CDK inhibitors, Cdk2-IN-8 represents a specific chemical probe for investigating CDK2-dependent cell cycle regulation and oncogenic signaling, particularly in research contexts where pan-CDK inhibition or sub-nanomolar potency is either not required or introduces confounding off-target effects [3].

1
CDK2 Pathway Studies

Moderate inhibition supports partial CDK2 blockade context, distinct from pan-inhibition

2
Cell Cycle Regulation Models

Probe for G1/S transition or DNA damage response without complete kinase inactivation

3
Melanoma Cell-Model Evaluation

Reported antiproliferative effect on melanoma lines supports tumor-cell endpoint studies

Why Cdk2-IN-8 Is Irreplaceable


Generic substitution among CDK2 inhibitors is not scientifically valid due to profound differences in potency, selectivity, and pharmacological context. Clinically advanced CDK2 inhibitors, such as Dinaciclib (CDK2 IC50 = 1 nM) and Milciclib (CDK2 IC50 = 45 nM), exhibit multi-target kinase inhibition and high potency that fundamentally alters their cellular and in vivo pharmacodynamics , . In contrast, Cdk2-IN-8 (CDK2 IC50 = 1.74 µM) provides a more nuanced and moderate level of kinase inhibition [1]. This quantitative distinction directly impacts experimental outcomes: high-potency pan-inhibitors may mask CDK2-specific phenotypes by concurrently inhibiting other CDKs (e.g., CDK1, CDK5, CDK9), thereby precluding clear mechanistic interpretation. Consequently, experiments relying on Cdk2-IN-8 cannot be reproduced using more potent but less selective or differently selective analogs without re-optimizing dosing, timing, and expected biological readouts.

Attribute
Cdk2-IN-8
High-Potency Pan-Inhibitors
Inhibition Potency
Moderate (µM range)
High to sub-nanomolar
Kinase Selectivity
CDK2-focused with potential distinct off-target profile
Multi-kinase (CDK1/5/9) promiscuity
Chemical Scaffold
Quinazolinone
Pyrazolo-based cores

Substituting with high-potency pan-inhibitors may mask CDK2-specific phenotypes and shift experimental readouts.

Cdk2-IN-8 Head-to-Head Evidence


Biochemical Potency vs. Dinaciclib and Milciclib

Cdk2-IN-8 demonstrates a distinct, moderate biochemical potency for CDK2 (IC50 = 1.74 µM) that contrasts sharply with the high potency of the clinical multi-CDK inhibitors Dinaciclib (CDK2 IC50 = 1 nM) and Milciclib (CDK2 IC50 = 45 nM) [1], , . This approximately 1,740-fold difference in potency relative to Dinaciclib and a 39-fold difference relative to Milciclib is not a performance deficit but a defining feature. It positions Cdk2-IN-8 as a research tool for experiments requiring controlled, moderate CDK2 inhibition rather than the near-complete kinase inactivation achieved by its high-potency counterparts. This property is particularly valuable for studying systems where partial CDK2 activity is required for cellular homeostasis or where CDK2 plays a non-catalytic role.

Biochemical Potency
Cross-study comparable
IC50 1.74 µM
Dinaciclib ~1740× lower
Milciclib ~39× lower
Supports CDK2 pathway study fit with controlled inhibition level
Potency context differs from high-affinity inhibitors; assay conditions may vary
CDK2 Inhibition Kinase Assay Cancer Therapeutics

Antiproliferative Selectivity in Melanoma

In cellular assays, Cdk2-IN-8 exhibits differential antiproliferative activity, with an IC50 of 6.22 µM against the melanoma cell line MDA-MB-435 compared to an IC50 of 37.24 µM against the normal fibroblast cell line WI-38 [1]. This yields a 6.0-fold selectivity window for inhibiting melanoma cell growth over normal fibroblasts. While comparative data for Dinaciclib or Milciclib in the exact same cell panel are not available from this study, the absolute IC50 value of Cdk2-IN-8 in melanoma cells (6.22 µM) is consistent with its moderate biochemical potency, and the observed differential provides a baseline for its cellular selectivity profile.

Antiproliferative Selectivity
Reported
6.0×
selectivity for melanoma cells
MDA-MB-435 IC50 6.22 µM vs WI-38 37.24 µM
Supports cell-model endpoint review with reported differential
Selectivity requires validation across additional cell models
Antiproliferation Melanoma Cancer Cell Biology

Scaffold Differentiation from Pan-CDK Inhibitors

Cdk2-IN-8 is based on a quinazolinone core, a privileged scaffold in medicinal chemistry that differs significantly from the pyrazolo[1,5-a]pyrimidine core of Dinaciclib and the pyrazolo[4,3-h]quinazoline core of Milciclib [1], [2], [3]. This distinct chemotype implies a different binding mode and potential for a unique selectivity fingerprint within the kinome. While a comprehensive selectivity profile for Cdk2-IN-8 against a broad kinase panel is not currently available, its structural divergence from clinical pan-CDK inhibitors reduces the likelihood of identical off-target profiles, making it a complementary tool for deconvoluting CDK2-specific biology from the pleiotropic effects of multi-kinase inhibition.

Scaffold Identity
Class-level inference
Quinazolinone core
vs. pyrazolo-based scaffolds of clinical inhibitors
May support orthogonal probe use for target attribution studies
Comprehensive kinome selectivity data not reported
Medicinal Chemistry Quinazolinone Scaffold Kinase Inhibitor Design

Cdk2-IN-8 Research Applications


Partial vs. Complete CDK2 Inhibition in Cell Cycle

Given its moderate potency (CDK2 IC50 = 1.74 µM) [1], Cdk2-IN-8 is ideally suited for experiments designed to distinguish the cellular outcomes of partial CDK2 blockade from the near-complete inhibition achieved by high-potency inhibitors like Dinaciclib (IC50 = 1 nM). This application is critical for understanding whether CDK2 acts as a rheostat or a binary switch in specific cellular contexts, such as during the G1/S transition or in DNA damage response pathways.

Melanoma Therapeutic Window

Cdk2-IN-8 is directly applicable to melanoma research, as evidenced by its 6.0-fold selectivity for inhibiting the proliferation of MDA-MB-435 melanoma cells (IC50 = 6.22 µM) over WI-38 normal fibroblasts (IC50 = 37.24 µM) [2]. This established differential provides a clear experimental window for evaluating CDK2-targeted effects in melanoma models while minimizing confounding cytotoxicity in non-malignant cells, a key advantage for preclinical validation studies.

Orthogonal Chemical Probe for CDK2 Dependency Mapping

Researchers can employ Cdk2-IN-8 as an orthogonal chemical probe, distinct in its quinazolinone scaffold from the pyrazolo-based core of Dinaciclib and Milciclib [1], , . This application leverages the potential for a different off-target profile to confirm that observed biological effects are indeed due to CDK2 inhibition rather than shared off-target liabilities of other CDK2 inhibitors. This is essential for robust target validation in chemical genetics approaches.

Application
Selection Property
Validation Focus
Cell cycle transition studies
Controlled CDK2 inhibition level
G1/S checkpoint endpoint monitoring
Melanoma cell-model studies
Reported tumor cell selectivity
Antiproliferative endpoint in melanoma vs. normal cells
Target deconvolution studies
Chemotype-dependent off-target profile
CDK2 dependency vs. multi-kinase inhibition effects

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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